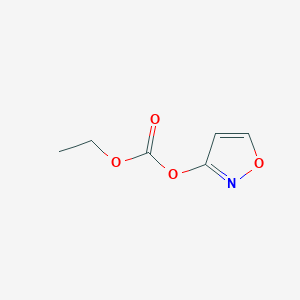

Ethyl 1,2-oxazol-3-yl carbonate

Description

Ethyl 1,2-oxazol-3-yl carbonate is a heteroaromatic compound featuring a 1,2-oxazole ring substituted with a carbonate ester group at the 3-position. This structure is of interest in medicinal chemistry, particularly in the context of protease inhibition, where oxazole derivatives are leveraged for their electronic and steric properties. For example, in preclinical studies targeting factor XIa (FXIa), derivatives of 1,2-oxazol-3-yl demonstrated enhanced inhibitory potency compared to structurally related compounds .

Properties

CAS No. |

24827-27-8 |

|---|---|

Molecular Formula |

C6H7NO4 |

Molecular Weight |

157.12 g/mol |

IUPAC Name |

ethyl 1,2-oxazol-3-yl carbonate |

InChI |

InChI=1S/C6H7NO4/c1-2-9-6(8)11-5-3-4-10-7-5/h3-4H,2H2,1H3 |

InChI Key |

MPGDJQRWDSFDTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=NOC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-yl carbonate typically involves the cycloaddition reaction of nitrile oxides with ethyl carbonates. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from N-hydroximidoyl halides and then reacted with ethyl carbonates under mild conditions . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: In industrial settings, the production of ethyl isoxazol-3-yl carbonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and reduced waste . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl isoxazol-3-yl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the isoxazole ring into isoxazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include isoxazole-3-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazoles .

Scientific Research Applications

Synthesis of Ethyl 1,2-Oxazol-3-yl Carbonate

This compound can be synthesized through several methods. A notable approach involves the reaction of ethyl chloroformate with oxazoles or their derivatives. This method allows for the introduction of the carbonate group while maintaining the integrity of the oxazole ring structure.

Key Synthetic Routes

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Ethyl chloroformate + Oxazole | Ethyl chloroformate, Oxazole | Room temperature | High |

| Carbonylation of oxazoles | Oxazole, CO, Base | Elevated pressure | Moderate |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Studies have demonstrated that derivatives of this compound show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise as an antifungal agent against common pathogens such as Candida albicans.

Materials Science Applications

Beyond biological applications, this compound is explored in materials science for its potential use in polymer synthesis. Its reactivity allows it to be incorporated into polymer backbones or as a modifying agent to enhance material properties.

Polymer Synthesis

The incorporation of this compound into polymer chains can improve thermal stability and mechanical properties. This is particularly useful in creating materials for coatings and adhesives.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound derivatives against several strains. The results indicated that certain modifications to the oxazole ring enhanced activity significantly.

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of ethyl isoxazol-3-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Ethyl 1,2-oxazol-3-yl carbonate can be contextualized against structurally analogous compounds, including cyano-substituted analogs, dihydro-oxazole derivatives, and other heterocyclic esters. Key findings from comparative studies are summarized below:

Structural and Pharmacological Comparisons

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations

Potency in FXIa Inhibition: this compound (compound 50 in ) exhibited marginally higher FXIa inhibitory activity compared to cyano-substituted (48) and dihydro-oxazol (49) analogs. This suggests that the aromatic oxazole ring enhances target binding, likely due to improved π-π stacking or hydrogen-bonding interactions with the enzyme’s active site .

However, Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, a compound with a related heterocyclic-ester structure, adheres to GHS safety standards, requiring precautions for inhalation and dermal exposure . This implies that similar handling protocols may apply to this compound.

Biological Activity

Ethyl 1,2-oxazol-3-yl carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of isocyanates with oxazoles. The synthesis typically yields a compound characterized by its oxazole ring, which is known to contribute to its biological properties.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to enzyme active sites, thereby blocking substrate access. This inhibition can lead to reduced inflammation and inhibited growth of cancer cells.

- Receptor Modulation : this compound has shown potential in modulating receptor activity, particularly in pathways related to cancer and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in several models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its utility in oncology .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anti-inflammatory Study :

- Cancer Cell Line Testing :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.